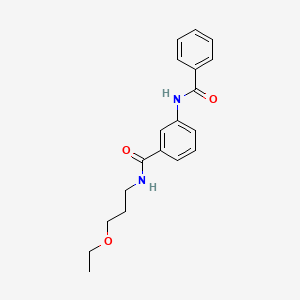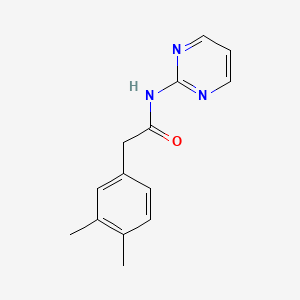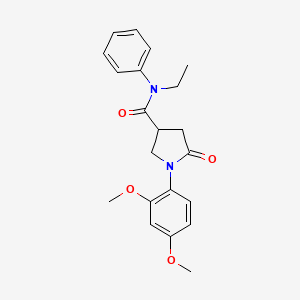![molecular formula C24H24N2O4S B14960871 N-benzyl-2-{[(benzylsulfonyl)acetyl]amino}-N-methylbenzamide](/img/structure/B14960871.png)
N-benzyl-2-{[(benzylsulfonyl)acetyl]amino}-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyl-N-methyl-2-(2-phenylmethanesulfonylacetamido)benzamide is a complex organic compound with a unique structure that includes benzyl, methyl, phenylmethanesulfonyl, and acetamido groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-methyl-2-(2-phenylmethanesulfonylacetamido)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Methyl Group: The methyl group can be added via a methylation reaction using methyl iodide and a base such as potassium carbonate.
Formation of the Phenylmethanesulfonyl Group: This group can be introduced through a sulfonylation reaction using phenylmethanesulfonyl chloride and a base such as triethylamine.
Formation of the Acetamido Group: The acetamido group can be introduced through an acylation reaction using acetic anhydride and a base such as pyridine.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form N-Benzyl-N-methyl-2-(2-phenylmethanesulfonylacetamido)benzamide. This can be achieved through a condensation reaction using a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of N-Benzyl-N-methyl-2-(2-phenylmethanesulfonylacetamido)benzamide typically involves optimizing the above synthetic route for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing purification techniques such as crystallization or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
N-Benzyl-N-methyl-2-(2-phenylmethanesulfonylacetamido)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound to its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, ammonia in ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
科学的研究の応用
N-Benzyl-N-methyl-2-(2-phenylmethanesulfonylacetamido)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-Benzyl-N-methyl-2-(2-phenylmethanesulfonylacetamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The exact molecular pathways involved depend on the specific biological context and target.
類似化合物との比較
N-Benzyl-N-methyl-2-(2-phenylmethanesulfonylacetamido)benzamide can be compared with other similar compounds, such as:
N-Benzylbenzamide: Lacks the methyl and phenylmethanesulfonyl groups, resulting in different chemical properties and reactivity.
N-Methylbenzamide: Lacks the benzyl and phenylmethanesulfonyl groups, leading to different biological activity.
N-Phenylmethanesulfonylbenzamide: Lacks the benzyl and methyl groups, affecting its chemical stability and reactivity.
The uniqueness of N-Benzyl-N-methyl-2-(2-phenylmethanesulfonylacetamido)benzamide lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
特性
分子式 |
C24H24N2O4S |
|---|---|
分子量 |
436.5 g/mol |
IUPAC名 |
N-benzyl-2-[(2-benzylsulfonylacetyl)amino]-N-methylbenzamide |
InChI |
InChI=1S/C24H24N2O4S/c1-26(16-19-10-4-2-5-11-19)24(28)21-14-8-9-15-22(21)25-23(27)18-31(29,30)17-20-12-6-3-7-13-20/h2-15H,16-18H2,1H3,(H,25,27) |
InChIキー |
KBXHATWISLHZPU-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2NC(=O)CS(=O)(=O)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


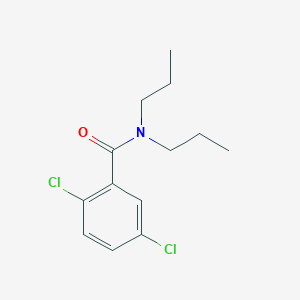
![Propyl 4-({[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B14960808.png)
![N-[3-(diethylamino)propyl]biphenyl-4-carboxamide](/img/structure/B14960814.png)
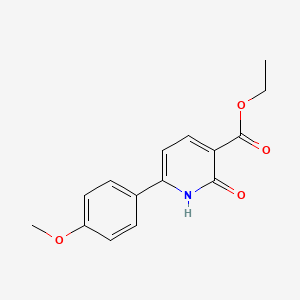
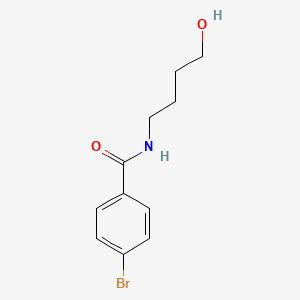
![6-{[(4-methylphenyl)sulfanyl]methyl}-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrimidin-4(3H)-one](/img/structure/B14960827.png)




